molecular formula C10H14O3S B1267422 4-Tert-butylbenzenesulfonic acid CAS No. 1133-17-1

4-Tert-butylbenzenesulfonic acid

Cat. No. B1267422
CAS RN: 1133-17-1
M. Wt: 214.28 g/mol
InChI Key: LZQMCUIWYRQLOG-UHFFFAOYSA-N
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Description

4-Tert-butylbenzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . It is a small molecule with the empirical formula C10H14O3S and a molecular weight of 214.28 .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylbenzenesulfonic acid consists of a benzene ring substituted with a tert-butyl group and a sulfonic acid group . The SMILES string representation is CC(C)(C)C(C=C1)=CC=C1S(O)(=O)=O .

Scientific Research Applications

Catalyst in Oxidation Reactions

4-Tert-butylbenzenesulfonic acid has been utilized in the field of catalysis, specifically as a substituent in the design of oxidation catalysts. For instance, it was used in the substitution of tetra peripherally substituted Fe(ii) phthalocyanine. This substitution resulted in a catalyst with remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene, leading to the formation of significant products like allylic ketone and benzaldehyde (Işci et al., 2014).

Synthesis of Polyamides

4-Tert-butylbenzenesulfonic acid plays a role in the synthesis of polyamides. A study demonstrated its use in the synthesis of novel polyamides with flexible main-chain ether linkages. These polyamides, derived from bis(ether-carboxylic acid) or bis(ether amine), exhibited significant solubility in various polar solvents, high thermal stability, and the ability to form transparent, flexible, and tough films (Hsiao et al., 2000).

Use in Hydrophobic Acid-Functionalized Biochar

Research has explored the application of 4-Tert-butylbenzenesulfonic acid in the preparation of hydrophobic acid-functionalized biochar. This material, developed through a two-step diazo grafting method, demonstrated a large specific surface area, high acid density, and strong hydrophobicity. It showed higher activity and selectivity in certain alkylation reactions, positioning it as a promising catalyst for the synthesis of high-density biofuels (Zhong et al., 2019).

Synthesis of Polyimides

In polymer science, 4-Tert-butylbenzenesulfonic acid has been used in the synthesis of polyimides. A study highlighted its role in producing new polyimides with tert-butyl side groups, resulting in materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These polyimides have potential applications in various high-performance materials due to their desirable physical properties (Chern & Tsai, 2008).

Development of Acid Amplifiers in Photoresists

4-Tert-butylbenzenesulfonic acid has been investigated for its potential in the development of acid amplifiers for chemically amplified photoresists. This application is crucial for enhancing the photosensitivity of photoimaging materials. Some derivatives of this acid have shown promising results in generating p-toluenesulfonic acid autocatalytically, thereby improving photosensitivity (Ito & Ichimura, 2000).

Electrochemical Applications

The compound has been studied for its role in electrochemical processes. An example includes its use in the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenesulfinic acids, leading to the formation of arylsulfonylbenzenediols. This study contributes to the understanding of electrochemical synthesis methods and their potential industrial applications (Nematollahi et al., 2003).

Mechanism of Action

The mechanism of action of 4-Tert-butylbenzenesulfonic acid is not well-documented. It is not currently known to interact with biological targets such as prothrombin .

properties

IUPAC Name

4-tert-butylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMCUIWYRQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314995
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzenesulfonic acid

CAS RN

1133-17-1
Record name 4-tert-Butylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC290811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290811
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1D0UF57S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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